D-Serine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-serine has been reported in Homo sapiens with data available.
D-Serine is a non-essential amino acid and dextro isomer of serine with antipsychotic activity. D-serine is a selective full agonist at the glycine site of N-methyl-D-aspartate (NMDA)-type glutamate receptor. Hypofunction of NMDA type of neurotransmission is believed to play a major role in pathophysiology of schizophrenia, therefore, administration of D-serine and subsequent activation of NMDA receptors may alleviate psychotic tendencies.
(D)-SERINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
D-Serine
CAS No.: 312-84-5
Cat. No.: VC21544450
Molecular Formula: C3H7NO3
Molecular Weight: 105.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312-84-5 |
|---|---|
| Molecular Formula | C3H7NO3 |
| Molecular Weight | 105.09 g/mol |
| IUPAC Name | (2R)-2-amino-3-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1 |
| Standard InChI Key | MTCFGRXMJLQNBG-UWTATZPHSA-N |
| Isomeric SMILES | C([C@H](C(=O)O)N)O |
| Canonical SMILES | C(C(C(=O)O)N)O |
| Melting Point | 229 °C |
Introduction
Biological Functions of D-Serine
Neuromodulation via NMDARs
D-serine acts as a coagonist at NMDARs by binding to their glycine site alongside glutamate. This dual binding is necessary for receptor activation, which facilitates calcium influx into neurons—a pivotal event for synaptic transmission and plasticity . Importantly, D-serine is more potent than glycine at activating NMDARs, making it an indispensable modulator of neuronal communication.
NMDARs are involved in numerous CNS processes, including learning, memory consolidation, and neurodevelopment. Dysregulation of NMDAR activity has been implicated in various pathologies such as schizophrenia and Alzheimer's disease (AD), highlighting the therapeutic relevance of D-serine .
Role in Synaptic Plasticity
D-serine contributes to long-term potentiation (LTP) and long-term depression (LTD), two mechanisms underlying synaptic plasticity . These processes are essential for adaptive changes in neural circuits during learning and memory formation. Studies have demonstrated that basal deficits in D-serine levels correlate with cognitive impairments observed in conditions like schizophrenia .
Metabolic Pathways
Beyond its neuromodulatory functions, D-serine participates in metabolic pathways by serving as a precursor for other biomolecules. It is involved in the biosynthesis of purines, pyrimidines, sphingolipids, folate derivatives, and amino acids such as glycine and cysteine . These metabolic roles underscore its systemic importance beyond the CNS.
Pharmacokinetics
Absorption and Distribution
D-serine exhibits linear kinetics with a peak plasma concentration () occurring approximately 1–2 hours post-administration () . Its half-life () is approximately 3–4 hours under acute dosing conditions but shows modest accumulation during chronic administration .
The ability of D-serine to cross the blood-brain barrier further supports its therapeutic utility for CNS disorders .
| Parameter | Rodents (High Dose) | Humans (Therapeutic Dose) |
|---|---|---|
| ~1–2 hours | ~1–2 hours | |
| ~3–4 hours | ~3–4 hours | |
| >2000 nmol/mL | ~530 nmol/mL | |
| Safety Threshold | <2000 nmol/mL | Safe below threshold |
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